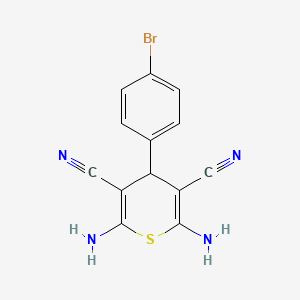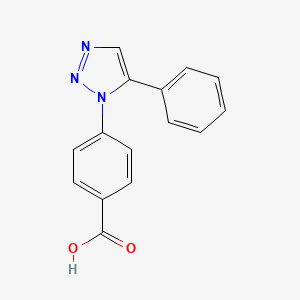
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is not fully understood. However, it has been hypothesized that it works by inhibiting various enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which are proteins that promote inflammation. Furthermore, it has been found to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have various potential applications in different fields. However, one limitation is that it may not be suitable for use in clinical trials due to potential side effects.
Zukünftige Richtungen
There are many potential future directions for the study of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline. One potential direction is the development of more efficient synthesis methods. Additionally, further research could be done to understand the mechanism of action of this compound in more detail. Furthermore, it could be studied for its potential use in combination with other drugs for the treatment of cancer, inflammation, and viral infections. Finally, further research could be done to investigate the potential side effects of this compound and to develop strategies to mitigate them.
Conclusion
In conclusion, 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods, and its mechanism of action has been studied in detail. It has been found to have anticancer properties, anti-inflammatory properties, and antiviral properties. While there are potential advantages to using this compound in lab experiments, there are also limitations that should be considered. Finally, there are many potential future directions for the study of this compound.
Synthesemethoden
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been synthesized using various methods. One of the most common methods is the reaction of 6-methyl-2-(3-pyridinyl)quinoline with 1H-pyrazole-1-carboxamidine in the presence of a catalyst such as copper(II) acetate. Other methods include the reaction of 6-methyl-2-(3-pyridinyl)quinoline with pyrazole-1-carboxylic acid followed by the addition of an isocyanate.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Furthermore, it has been studied for its potential use as an antiviral agent, and has been found to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
(6-methyl-2-pyridin-3-ylquinolin-4-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-13-5-6-17-15(10-13)16(19(24)23-9-3-8-21-23)11-18(22-17)14-4-2-7-20-12-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOUUKPQBPZTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3C=CC=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5836078.png)
![(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)

![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)
![2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)





![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)
![N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5836166.png)